
(4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium is a quaternary ammonium compound with a phenolic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium typically involves the quaternization of (4-Hydroxy-3,5-dimethylphenyl)methanamine with methylating agents such as methyl iodide or methyl sulfate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps are optimized for scalability, often involving automated chromatography systems and crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or hydroxides are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Various substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology
In biological research, this compound is used as a probe to study enzyme activities and as a marker for certain biochemical pathways.
Medicine
Industry
Industrially, it is used in the formulation of disinfectants and as an additive in various chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it can inhibit enzyme activities by binding to active sites or altering enzyme conformations.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Hydroxy-3,5-dimethylphenyl)boronic acid
- 4-benzoyl-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
- N-(4-hydroxy-3,5-dimethylphenyl)benzamide
Uniqueness
Compared to similar compounds, (4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium stands out due to its quaternary ammonium group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications requiring strong interactions with biological membranes and proteins.
Propiedades
Número CAS |
767240-98-2 |
|---|---|
Fórmula molecular |
C12H20NO+ |
Peso molecular |
194.29 g/mol |
Nombre IUPAC |
(4-hydroxy-3,5-dimethylphenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C12H19NO/c1-9-6-11(8-13(3,4)5)7-10(2)12(9)14/h6-7H,8H2,1-5H3/p+1 |
Clave InChI |
PECJKZQAQFXRHI-UHFFFAOYSA-O |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


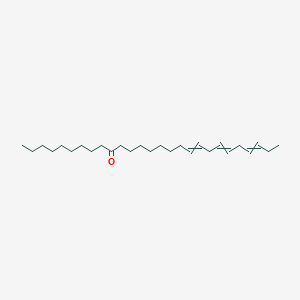

![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)
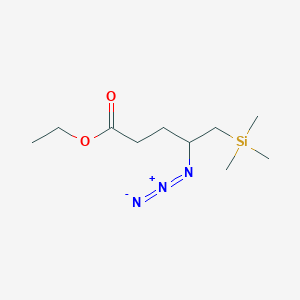
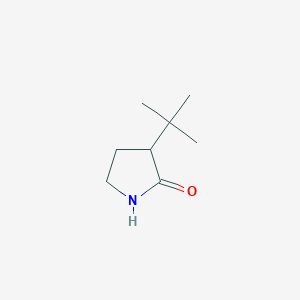

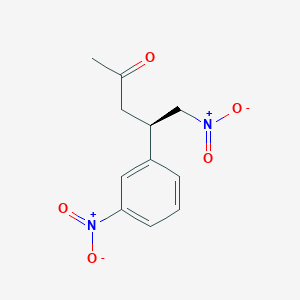
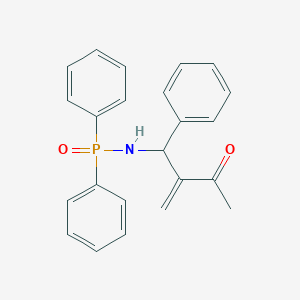

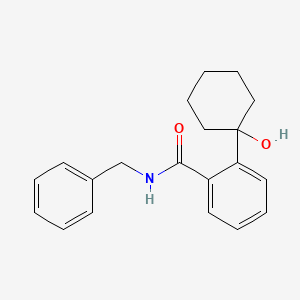
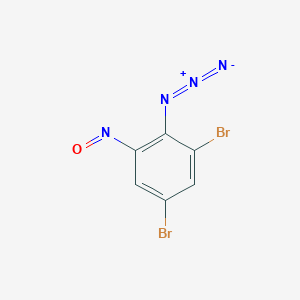

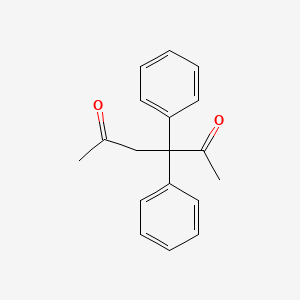
![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)
